N-(3,4-dichlorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-(3,4-dichlorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide (CAS: 1226431-02-2, C₂₁H₁₃Cl₂F₃N₄OS₂) is a synthetic acetamide derivative characterized by a dichlorophenyl group at the 3,4-positions and a trifluoromethylphenyl-substituted imidazole ring connected via a sulfanylacetamide linker. Its molecular structure (Fig. 1) features:
- A 1H-imidazole-2-ylsulfanyl moiety with a 3-(trifluoromethyl)phenyl substituent, contributing to steric bulk and electronic effects.
- A thioether bridge (-S-) linking the imidazole and acetamide groups, influencing conformational flexibility .
This compound shares structural motifs with pharmaceuticals and agrochemicals, particularly in its use of halogenated aryl groups and heterocyclic systems.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3OS/c19-14-5-4-12(9-15(14)20)25-16(27)10-28-17-24-6-7-26(17)13-3-1-2-11(8-13)18(21,22)23/h1-9H,10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWDUXQKXCSPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives with Dichlorophenyl Substituents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure : Replaces the imidazole-sulfanyl group with a thiazole ring.
- Key Differences :
- Applications : Structural analogs are explored as ligands or antimicrobial agents due to coordination capabilities .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
Imidazole-Containing Analogs
BB19685 (CAS 1226431-02-2)
- Structure : Nearly identical to the target compound but includes an additional 5-(3,4-dichlorophenyl) substitution on the imidazole ring.
- Key Differences: The extra dichlorophenyl group increases molecular weight (C₂₁H₁₃Cl₂F₃N₄OS₂ vs.
- Applications : Used in research as a reference compound for structure-activity relationship (SAR) studies .
SR140333 and SR142801
Agrochemical Derivatives
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Structure: Shares a trifluoromethylphenoxy group but replaces acetamide with a pyridinecarboxamide.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- SAR Insights : The 3,4-dichlorophenyl group correlates with enhanced binding to hydrophobic pockets in enzymes or receptors, while trifluoromethyl groups improve metabolic stability .
- Crystallography : Dichlorophenyl-acetamide derivatives exhibit twisted conformations (e.g., 61.8° dihedral angle in ’s compound), affecting packing and solubility .
- Biological Activity : Imidazole-sulfanyl analogs show promise in GPCR modulation, as seen in SR-series compounds, but require further optimization for selectivity .
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